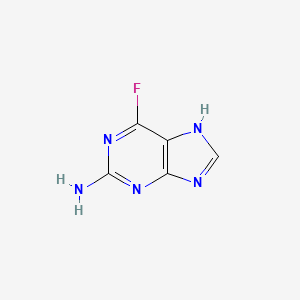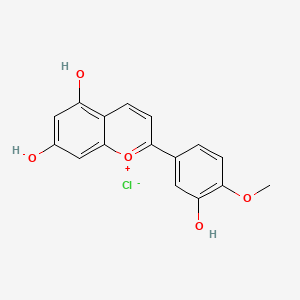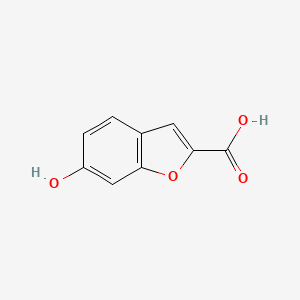
6-Hydroxybenzofuran-2-carbonsäure
Übersicht
Beschreibung
6-Hydroxybenzofuran-2-carboxylic acid is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzofuran ring with a hydroxyl group at the 6-position and a carboxylic acid group at the 2-position.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Benzofuran-Derivate, einschließlich 6-Hydroxybenzofuran-2-carbonsäure, haben signifikante wachstumshemmende Wirkungen auf verschiedene Arten von Krebszellen gezeigt. So wurden bestimmte Verbindungen als Inhibitoren von Leukämie-, nicht-kleinzelligem Lungenkrebs-, Darmkrebs-, ZNS-Krebs-, Melanom- und Eierstockkrebszellen identifiziert .
Pharmazeutische Anwendungen
Einige Benzofuran-Verbindungen sind für ihre umfangreichen pharmazeutischen Anwendungen bekannt. Zu den bemerkenswerten Beispielen gehören Amiodaron und Psoralen, die in Medikamenten gegen Herzrhythmusstörungen bzw. Hauterkrankungen eingesetzt werden .
Organische Synthese
This compound ist ein Gerüst in vielen natürlichen und pharmazeutischen Produkten. Sie wird häufig bei der Synthese von Moracinen, Furochromonen und Psoralen-Analoga verwendet .
Kolorimetrische und fluorogene Reaktionen
Carbonsäuren, einschließlich Benzofuran-Derivaten, werden aufgrund ihrer scharfen kolorimetrischen und fluorogenen Reaktionen unter physiologischen Bedingungen und als Lebensmittelzusatzstoffe verwendet .
Syntheseprozess
Ein optimierter Prozess zur Herstellung von 6-Hydroxybenzofuran umfasst die Reaktion von 2-Hydroxy-4-methoxybenzaldehyd mit Chloressigsäure, gefolgt von einer Demethylierung, um das gewünschte Produkt zu erhalten. Dieser Prozess zeichnet sich durch Sicherheit, Kosteneffizienz, Umweltfreundlichkeit und Skalierbarkeit aus .
Wirkmechanismus
Target of Action
6-Hydroxybenzofuran-2-carboxylic acid is a derivative of benzofuran, a structure widely distributed in nature and known for its diverse biological activities Benzofuran derivatives have been found to exhibit a variety of biological activities, suggesting they interact with multiple targets .
Mode of Action
It is known that benzofuran derivatives can interact with biological targets in various ways, leading to a range of effects
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives are known to exhibit a variety of biological activities, suggesting that 6-hydroxybenzofuran-2-carboxylic acid may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
Biochemische Analyse
Biochemical Properties
6-Hydroxybenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of 6-Hydroxybenzofuran-2-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, 6-Hydroxybenzofuran-2-carboxylic acid can modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 6-Hydroxybenzofuran-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, 6-Hydroxybenzofuran-2-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxybenzofuran-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Hydroxybenzofuran-2-carboxylic acid remains stable under specific conditions but can degrade under others, leading to a loss of activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 6-Hydroxybenzofuran-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can become toxic, leading to adverse effects such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
6-Hydroxybenzofuran-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can affect metabolic flux and alter the levels of various metabolites. Additionally, 6-Hydroxybenzofuran-2-carboxylic acid can act as a substrate for certain enzymes, leading to the production of metabolites with distinct biological activities .
Transport and Distribution
Within cells and tissues, 6-Hydroxybenzofuran-2-carboxylic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The localization and accumulation of 6-Hydroxybenzofuran-2-carboxylic acid within specific tissues can influence its biological activity and overall efficacy .
Subcellular Localization
The subcellular localization of 6-Hydroxybenzofuran-2-carboxylic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 6-Hydroxybenzofuran-2-carboxylic acid within cells can determine its specific biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxybenzofuran-2-carboxylic acid typically involves a multi-step process:
Reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid: This step forms an intermediate compound.
Formation of 6-methoxybenzofuran: The
Eigenschaften
IUPAC Name |
6-hydroxy-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQBMJRTSYWMFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573736 | |
| Record name | 6-Hydroxy-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334022-87-6 | |
| Record name | 6-Hydroxy-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


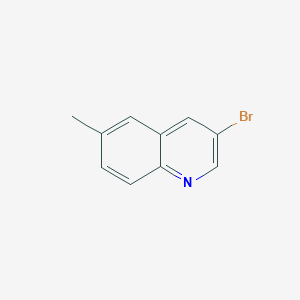


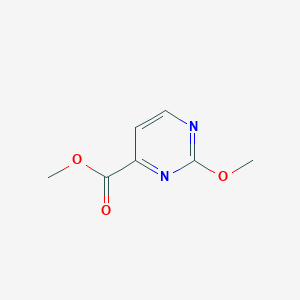
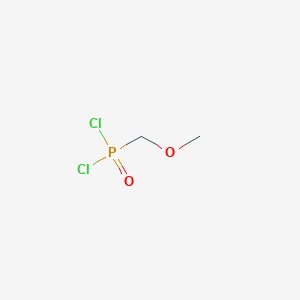
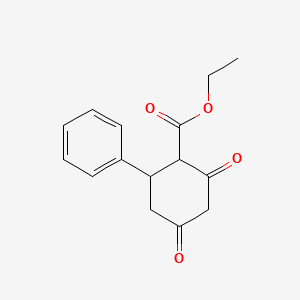


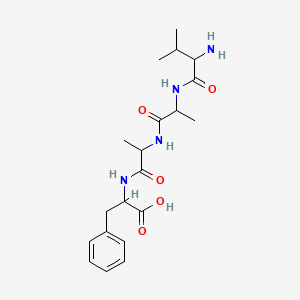
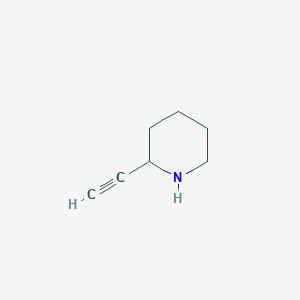
![Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1602018.png)
![2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1602021.png)
